9-((4-(3,4-dimethylbenzoyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one
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Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . A new series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines were synthesized as potential antifungal agents via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA) .Molecular Structure Analysis
The molecular structure of this compound includes a piperazine ring, which is a common feature in many pharmaceuticals and other active compounds . The compound also contains a sulfonyl group and a tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one moiety.Scientific Research Applications
Background: Fluoroquinolones are synthetic antibacterial agents widely used in clinical settings to treat infectious diseases. They exhibit excellent activity against Gram-negative bacteria and moderate activity against Gram-positive bacteria .
Specific Derivatives: Among the derivatives of this compound, a 7-[4-(4-(benzoyl)carbopiperazin-1-yl)]piperazinyl derivative (5h) and two 7-[4-(4-(benzenesulfonyl)carbopiperazin-1-yl)]piperazinyl derivatives (5k and 5l) showed promising growth inhibition against ciprofloxacin-resistant Pseudomonas aeruginosa (CRPA) with minimal inhibitory concentration (MIC) values as low as 16 μg/mL. Notably, this potency was 16-fold higher than that of ciprofloxacin itself. Most other derivatives maintained efficacy against methicillin-resistant Staphylococcus aureus (MRSA) .
Neurotoxic Potential
Another area of interest is the neurotoxic potential of a related pyrazoline derivative:
- Compound : The pyrazoline derivative 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4) was investigated for its effects on acetylcholinesterase (AChE) activity and malondialdehyde (MDA) levels in the brain of alevins (young fish). Behavioral parameters and swimming potential were also assessed .
Molecular Modeling and Synthesis
Lastly, let’s explore a novel series of derivatives:
- Novel Derivatives : A series of 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one compounds were synthesized. These derivatives were obtained by reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with various substituted aromatic aldehydes. The synthesis and antimicrobial activity of these novel compounds were investigated .
properties
IUPAC Name |
7-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]sulfonyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O4S/c1-17-5-6-21(14-18(17)2)25(30)26-10-12-27(13-11-26)33(31,32)22-15-19-4-3-9-28-23(29)8-7-20(16-22)24(19)28/h5-6,14-16H,3-4,7-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPOCXFYTAKQPAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC4=C5C(=C3)CCC(=O)N5CCC4)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-((4-(3,4-dimethylbenzoyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one |
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